molecular formula C11H17ClN2O2 B2860444 5-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride CAS No. 1779125-18-6

5-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride

Cat. No. B2860444
CAS RN: 1779125-18-6
M. Wt: 244.72
InChI Key: ZGPYIAJPZOBSMT-UHFFFAOYSA-N
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Description

5-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride is a chemical compound with the CAS Number: 1909314-33-5 . It has a molecular weight of 281.18 . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

5-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthetic Bacteriochlorins with Integral Spiro-piperidine Motifs

This research introduced a novel molecular design that incorporates spiro-piperidine units into synthetic bacteriochlorins. This approach aims to suppress unwanted dehydrogenation, allow nitrogen derivatization, and facilitate the introduction of auxochromes for spectral tuning. These spiro-piperidine-bacteriochlorins showed varied spectroscopic properties and potential for tailoring the polarity of near-infrared absorbers, highlighting their versatility in designing advanced materials for photodynamic therapy or solar energy harvesting (Kanumuri Ramesh Reddy et al., 2013).

Pyridine Derivatives as Insecticides

This study focused on the synthesis and bioactivity of pyridine derivatives, including those with piperidinium groups, against the cowpea aphid. The findings demonstrated significant insecticidal activities, suggesting these compounds' potential in agricultural pest management (E. A. Bakhite et al., 2014).

Antitumor Activity of Bis-indole Derivatives

Research into bis-indole derivatives, linked by heterocycles such as pyridine or piperazine, revealed notable antitumor activities. These compounds underwent evaluation for their potential mechanism of action, including proteasome inhibition and plasma membrane electron transport inhibition, indicating their promise as anticancer agents (A. Andreani et al., 2008).

G Protein-Biased Dopaminergics

The incorporation of a pyrazolo[1,5-a]pyridine substructure into 1,4-disubstituted aromatic piperazines led to the discovery of high-affinity dopamine receptor partial agonists. These compounds exhibit preference for G protein activation over β-arrestin recruitment, offering a novel approach to designing therapeutics for neuropsychiatric disorders (D. Möller et al., 2017).

Corrosion Inhibition by Piperidine Derivatives

Investigations into the corrosion inhibition properties of piperidine derivatives on iron surfaces highlighted the potential of these compounds in protecting metal surfaces. Quantum chemical calculations and molecular dynamics simulations provided insights into their adsorption behaviors and efficacy as corrosion inhibitors, which could have implications in industrial applications (S. Kaya et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 5-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride are not mentioned in the search results, the compound’s potential for scientific applications is noted. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating their importance in drug design .

properties

IUPAC Name

5-methoxy-2-piperidin-4-yloxypyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-14-10-2-3-11(13-8-10)15-9-4-6-12-7-5-9;/h2-3,8-9,12H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPYIAJPZOBSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)OC2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride

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